molecular formula C20H12S5 B1297205 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene CAS No. 5660-45-7

2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene

Cat. No. B1297205
CAS RN: 5660-45-7
M. Wt: 412.6 g/mol
InChI Key: YFBLUJZFRBFQMR-UHFFFAOYSA-N
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Description

2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene (QT) is a novel aromatic heterocyclic compound with a unique five-membered ring structure consisting of four sulfur atoms and one carbon atom. QT was first synthesized in the laboratory in 2009 and has since been studied extensively due to its potential applications in various scientific fields. QT has been used in the synthesis of various organic compounds, as well as in the design of biomolecules, such as peptides and proteins. Furthermore, QT has been found to be a promising candidate for the development of novel drugs and therapies for a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

Scientific Research Applications

Solar Energy Materials

Quinquethiophene derivatives, such as dicyanovinyl-substituted oligothiophenes, exhibit properties making them suitable for solar cell applications. For instance, quinquethiophene DCV 2-5T demonstrates significant thermal stability, high extinction coefficients, and hole mobility, which are favorable for use as donor materials in solar cells. This specific derivative has shown promising results in organic small molecule solar cells, achieving efficiencies up to 2.8% (Wrackmeyer et al., 2011).

Surface Engineering and Molecular Device Fabrication

The structure and properties of dual-quinquethiophene self-assemblies on surfaces such as highly oriented pyrolytic graphite (HOPG) have been studied. These studies are crucial in surface engineering and molecular device fabrication. The alkylene bridge chains in these molecules impact the assembly structures and electronic properties, offering insights into designing molecular architectures for specific applications (Yang et al., 2008).

Optoelectronic Properties

The interaction of quinquethiophene with other materials, such as bithiophene and oligophenylenevinylene, has been explored to understand their optoelectronic properties. For example, the incorporation of quinquethiophene in oligothiophene films and nanoparticles can significantly influence their fluorescence and energy transfer properties, which are relevant for the development of optoelectronic devices (Egelhaaf et al., 2002).

Organic Semiconductor Applications

Quinquethiophene derivatives have been investigated for their potential as organic semiconductors. For example, a new organic semiconductor composed of anthracene core unit and dihexylquinquethiophene demonstrated promising field-effect performances, highlighting its suitability for organic thin-film transistor (OTFT) applications (Ha et al., 2013).

properties

IUPAC Name

2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12S5/c1-3-13(21-11-1)15-5-7-17(23-15)19-9-10-20(25-19)18-8-6-16(24-18)14-4-2-12-22-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBLUJZFRBFQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327897
Record name 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene

CAS RN

5660-45-7
Record name 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5660-45-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of α-quinquethiophene?

A1: α-Quinquethiophene has the molecular formula C20H12S5 and a molecular weight of 396.62 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize α-quinquethiophene?

A2: Various spectroscopic methods are used to characterize α-quinquethiophene, including X-ray diffraction (XRD) [, , ], atomic force microscopy (AFM) [], scanning tunneling microscopy (STM) [], UV-Vis spectroscopy [, , ], fluorescence spectroscopy [, ], and nuclear magnetic resonance (NMR) spectroscopy [, ].

Q3: What are the notable self-assembly properties of α-quinquethiophene?

A3: α-Quinquethiophene exhibits hierarchical self-affinity organization spanning from nanometers to micrometers in scale. [] This self-assembly is influenced by factors like substrate material [, ] and processing techniques like spin-coating, dip-coating, and the Langmuir-Blodgett method. []

Q4: What role does α-quinquethiophene play in organic field-effect transistors (OFETs)?

A4: α-Quinquethiophene serves as the active layer in OFETs. Its interaction with the electrode, often copper, is crucial for device performance. Research shows a higher affinity of T5 towards pristine copper surfaces compared to copper oxide. []

Q5: What are the electrochromic properties of α-quinquethiophene and its polymers?

A5: Polymers of α-quinquethiophene, such as poly(2,2′:5′,2″:5″,2″′:5″′,2″″-quinquethiophene) (P5T), exhibit reversible color changes upon electrochemical doping and dedoping, making them suitable for electrochromic applications. [] These color changes are observed in both liquid and solid-state electrolyte systems. []

Q6: Can α-quinquethiophene be used in light-emitting diodes (LEDs)?

A6: Yes, α-quinquethiophene derivatives have shown promise in LEDs. For instance, incorporating α-quinquethiophene units within fluorene-based copolymers leads to materials exhibiting red and red-orange emission, suitable for red-light-emitting diodes. []

Q7: How do alkyl substituents affect the properties of α-quinquethiophene derivatives?

A7: Alkyl substituents on α-quinquethiophene can influence its solubility, packing, and electronic properties. Symmetrical alkyl substitution on outer thiophene rings directs the complexation with metal centers like [(η-C5H5)Ru]+ to those specific rings. []

Q8: What is the impact of incorporating α-quinquethiophene into conjugated block copolymers?

A8: α-Quinquethiophene can be incorporated into conjugated block copolymers, leading to altered morphological and optical properties compared to homopolymers. The electronic properties and supramolecular organization of one block can be influenced by the presence of the α-quinquethiophene block. []

Q9: How does solvent choice impact the morphology of α-quinquethiophene blends in thin films?

A9: The solvent used for processing thin films of α-quinquethiophene blends significantly impacts the film morphology. Using solvents with differing solubility for the donor and acceptor molecules can lead to varying degrees of phase separation and crystal formation, ultimately influencing the material's performance in applications like organic photovoltaics. []

Q10: How does computational chemistry contribute to understanding α-quinquethiophene and its derivatives?

A10: Computational methods, particularly density functional theory (DFT), are crucial in predicting the electronic properties of α-quinquethiophene derivatives. For instance, studies have shown that increasing the oligothiophene chain length leads to a decrease in the energy gap, which is crucial for understanding their optical and electronic behavior. []

Q11: How does modifying the end-groups of α-quinquethiophene derivatives affect their charge transport properties?

A11: Studies have revealed that end-capping α-quinquethiophene with groups like naphthyl or thionaphthyl influences the charge transport properties. For example, rotating the naphthyl end-groups in a bis(naphthyl)-α-quinquethiophene derivative affects the reorganization energy, impacting its charge mobility. []

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